Cas no 2091910-19-7 (Benzenamine, 2-fluoro-3-methoxy-4-nitro-)

Benzenamine, 2-fluoro-3-methoxy-4-nitro- 化学的及び物理的性質
名前と識別子
-
- Benzenamine, 2-fluoro-3-methoxy-4-nitro-
-
- インチ: 1S/C7H7FN2O3/c1-13-7-5(10(11)12)3-2-4(9)6(7)8/h2-3H,9H2,1H3
- InChIKey: LQGPUEVNFWRPLT-UHFFFAOYSA-N
- ほほえんだ: C1(N)=CC=C([N+]([O-])=O)C(OC)=C1F
Benzenamine, 2-fluoro-3-methoxy-4-nitro- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Apollo Scientific | PC56957-250mg |
2-Fluoro-3-methoxy-4-nitroaniline |
2091910-19-7 | 95% | 250mg |
£156.00 | 2025-02-21 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1589580-1g |
2-Fluoro-3-methoxy-4-nitroaniline |
2091910-19-7 | 98% | 1g |
¥4554 | 2023-03-11 | |
abcr | AB599084-250mg |
2-Fluoro-3-methoxy-4-nitroaniline; . |
2091910-19-7 | 250mg |
€173.50 | 2024-07-24 | ||
Apollo Scientific | PC56957-1g |
2-Fluoro-3-methoxy-4-nitroaniline |
2091910-19-7 | 95% | 1g |
£396.00 | 2025-02-21 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1589580-250mg |
2-Fluoro-3-methoxy-4-nitroaniline |
2091910-19-7 | 98% | 250mg |
¥1561 | 2023-03-11 | |
abcr | AB599084-1g |
2-Fluoro-3-methoxy-4-nitroaniline; . |
2091910-19-7 | 1g |
€378.20 | 2024-07-24 |
Benzenamine, 2-fluoro-3-methoxy-4-nitro- 関連文献
-
Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346
-
Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
-
Achintesh Narayan Biswas,Purak Das,Sandip Sengupta,Amitava Choudhury,Pinaki Bandyopadhyay RSC Adv., 2011,1, 1279-1286
-
Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319
-
Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
-
Clément Falaise,Raynald Giovine,Bénédicte Prelot,Marielle Huve,Thierry Loiseau Dalton Trans., 2017,46, 12010-12014
-
8. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
-
Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
Benzenamine, 2-fluoro-3-methoxy-4-nitro-に関する追加情報
Benzenamine, 2-fluoro-3-methoxy-4-nitro-
The compound Benzenamine, 2-fluoro-3-methoxy-4-nitro-, also known by its CAS number 2091910-19-7, is a highly specialized aromatic amine derivative with significant applications in various fields of chemistry and materials science. This compound is characterized by its unique substitution pattern on the benzene ring, featuring a fluoro group at the 2-position, a methoxy group at the 3-position, and a nitro group at the 4-position. The combination of these substituents imparts distinctive electronic and steric properties to the molecule, making it a valuable compound for research and industrial applications.
Recent studies have highlighted the importance of Benzenamine, 2-fluoro-3-methoxy-4-nitro- in the development of advanced materials, particularly in the field of organic electronics. The nitro group at the para position is known to introduce strong electron-withdrawing effects, which significantly influence the electronic properties of the molecule. This makes it an ideal candidate for use in semiconducting materials and organic light-emitting diodes (OLEDs). Researchers have demonstrated that incorporating this compound into polymer blends can enhance charge transport properties, leading to improved device performance.
In addition to its electronic applications, Benzenamine, 2-fluoro-3-methoxy-4-nitro- has shown promise in medicinal chemistry. The methoxy group at the meta position contributes to increased lipophilicity, which is advantageous for drug design. Recent investigations have explored its potential as a lead compound for anti-cancer drug development. Studies indicate that this compound exhibits selective cytotoxicity against certain cancer cell lines, suggesting its potential as a targeted therapeutic agent.
The synthesis of Benzenamine, 2-fluoro-3-methoxy-4-nitro- involves a multi-step process that typically begins with the nitration of an appropriately substituted aniline derivative. The introduction of the fluoro and methoxy groups requires careful control of reaction conditions to ensure regioselectivity. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses of this compound, reducing production costs and minimizing waste.
The physical properties of Benzenamine, 2-fluoro-3-methoxy-4-nitro- are well-documented. It exists as a crystalline solid with a melting point of approximately 185°C. Its solubility in common organic solvents such as dichloromethane and acetonitrile is moderate, making it suitable for various solution-based chemical reactions. The compound's UV-vis spectrum reveals strong absorption bands in the visible region, which are attributed to the conjugation between the amino and nitro groups on the aromatic ring.
In terms of stability, Benzenamine, 2-fluoro-3-methoxy-4-nitro- is relatively stable under normal storage conditions. However, it is prone to decomposition under strongly acidic or basic conditions due to the reactivity of the amino group. Researchers have explored methods to enhance its stability by incorporating protective groups or modifying its substituent pattern.
The application of Benzenamine, 2-fluoro-3-methoxy-4-nitro- extends beyond traditional chemical synthesis. Its unique electronic properties make it a valuable tool in electrochemistry and sensor technology. Recent studies have demonstrated its use as an electrocatalyst in hydrogen evolution reactions (HER), where it exhibits high catalytic activity and durability under acidic conditions.
In conclusion, Benzenamine, 2-fluoro-3-methoxy-4-nitro-, with its CAS number 2091910-19, stands out as a versatile compound with wide-ranging applications across multiple disciplines. Its distinctive substitution pattern confers unique chemical properties that continue to drive innovative research and development in materials science and medicinal chemistry.
2091910-19-7 (Benzenamine, 2-fluoro-3-methoxy-4-nitro-) 関連製品
- 1240935-82-3(N-(1-cyano-1,2-dimethylpropyl)-2-{[2-(trifluoromethoxy)phenyl]amino}acetamide)
- 527751-30-0(2H-1-Benzopyran-2-one,4-ethoxy-6-fluoro-(9CI))
- 507272-92-6(2,2-dimethyl-1-(2-methylsulfanylphenyl)propan-1-one)
- 2680745-64-4(benzyl N-(4-bromo-2-methylnaphthalen-1-yl)carbamate)
- 2227740-84-1(methyl (3R)-3-hydroxy-3-(quinolin-6-yl)propanoate)
- 1805234-65-4(5-(Bromomethyl)-2-(difluoromethyl)-3-(trifluoromethoxy)pyridine-4-acetonitrile)
- 1603500-70-4(methyl 3-(6-methylpiperidin-2-yl)-2-oxobutanoate)
- 926910-60-3((2R,3S)-3-fluoropyrrolidine-2-carboxylic acid; trifluoroacetic acid)
- 1704125-01-8(2-(2-fluoro-6-methylphenyl)propan-2-amine)
- 1354929-33-1(N-(cyanomethyl)-2-(pyridin-3-yl)-1,3-thiazole-4-carboxamide)
